molecular formula Tl+ B1221412 Thallium (I) ion CAS No. 22537-56-0

Thallium (I) ion

Cat. No.: B1221412
CAS No.: 22537-56-0
M. Wt: 204.383 g/mol
InChI Key: ZLUSCZLCHQSJRU-UHFFFAOYSA-N
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Description

Historical Perspectives in Thallium Research

The scientific journey of thallium began with its spectroscopic detection in residues from sulfuric acid production wikipedia.orgrsc.orgchemicool.combritannica.comnih.gov. William Crookes first identified the characteristic green spectral line in 1861, announcing his discovery through Chemical News, a journal he edited wikipedia.orgrsc.orgchemicool.comuscourts.gov. Claude-Auguste Lamy, working independently, also observed the spectral line and was credited by the French Academy for isolating the element in 1862, presenting an ingot of the pure metal at the International Exhibition where a controversy over the discovery's precedence briefly arose rsc.orgsciencehistory.org. Early research quickly established thallium's metallic properties and its striking resemblance to lead, earning it the moniker "platypus of the metals" from chemist Jean-Baptiste Dumas due to its varied chemical properties rsc.org.

The compound thallium sulfate (B86663) (Tl₂SO₄) was widely used as a rodenticide due to its tasteless and odorless nature, but its extreme toxicity led to widespread poisonings and eventual bans in many countries livescience.comacs.orgnoahchemicals.comcdc.gov. This history of toxicity, coupled with its unique chemical characteristics, spurred deeper investigations into its environmental presence and biological interactions, shifting the focus from its early, hazardous applications to understanding its broader ecological and toxicological implications.

Significance of Thallium (I) Ion in Environmental Chemistry Research

In the environment, thallium primarily exists in two oxidation states: monovalent thallium (I) (Tl⁺) and trivalent thallium (III) (Tl³⁺) canada.caspeciation.netchemicke-listy.czpublish.csiro.au. The Tl⁺ ion is generally considered the more stable and predominant species in most natural aquatic and terrestrial environments researchgate.netpublish.csiro.aucanada.caspeciation.netchemicke-listy.cz. Its significance in environmental chemistry stems from its high water solubility and relatively weak reactivity, which contribute to its mobility in soil and water systems researchgate.netpublish.csiro.aucanada.canih.gov.

Thallium enters the environment through both natural processes, such as volcanic activity and the weathering of minerals, and anthropogenic activities, including mining, smelting of sulfide (B99878) ores (zinc, lead, copper), coal combustion, and cement production speciation.netnih.govresearchgate.netdiva-portal.orginrs.casciencedaily.com. These sources lead to the release of thallium into the atmosphere, soil, and water bodies. Research highlights that Tl⁺ can adsorb to soil components like clay minerals and organic matter, often competing with potassium ions (K⁺) for binding sites, which influences its availability and mobility researchgate.netdiva-portal.orginrs.canih.gov. The high toxicity of thallium, even at trace concentrations, makes its environmental behavior a critical area of study, as it can readily enter food chains, posing risks to ecosystems and human health researchgate.netcanada.canih.govresearchgate.netmdpi.comnih.govmdpi.comnih.gov.

Global Research Trends in this compound Biogeochemistry

Current research on this compound biogeochemistry is multifaceted, addressing its complex interactions within ecosystems. Key areas of investigation include:

Speciation and Mobility: Understanding the distribution and interconversion between Tl⁺ and Tl³⁺ is crucial, as Tl⁺ is generally more mobile and bioavailable publish.csiro.aucanada.caspeciation.netchemicke-listy.czpublish.csiro.aunih.gov. Research focuses on the factors influencing speciation, such as redox potential, pH, and the presence of complexing agents like DTPA speciation.netpublish.csiro.aunih.gov.

Plant Uptake and Translocation: Studies investigate how plants absorb and transport Tl⁺ from soils, influenced by soil properties like pH, potassium (K⁺) and calcium (Ca²⁺) concentrations, and plant species-specific mechanisms. Thallium uptake is often facilitated by K⁺ transport channels due to similar ionic radii nih.govmdpi.comut.ac.irkjssf.orgresearchgate.net.

Microbial Transformations: The role of microorganisms in the biogeochemical cycling of thallium is an active research area, exploring how microbes can mediate Tl⁺ oxidation, reduction, or immobilization, thereby affecting its environmental fate nih.govresearchgate.netmdpi.com.

Isotopic Tracing: Stable isotopes of thallium, particularly ²⁰⁵Tl, are increasingly employed as powerful tracers to identify pollution sources (e.g., smelters, cement plants) and to track the migration pathways of thallium in various environmental compartments sciencedaily.comcambridge.orgamazon.comnih.govresearchgate.netbohrium.compluto.im.

Environmental Monitoring and Remediation: Advances in analytical techniques are crucial for accurate speciation and quantification of thallium in environmental samples. Concurrently, research is dedicated to developing effective remediation technologies for thallium-contaminated soils and waters, including methods involving biochars, Prussian Blue, and manganese oxides researchgate.netchemicke-listy.czresearchgate.netpluto.im.

Properties

CAS No.

22537-56-0

Molecular Formula

Tl+

Molecular Weight

204.383 g/mol

IUPAC Name

thallium(1+)

InChI

InChI=1S/Tl/q+1

InChI Key

ZLUSCZLCHQSJRU-UHFFFAOYSA-N

SMILES

[Tl+]

Canonical SMILES

[Tl+]

Other CAS No.

22537-56-0

Origin of Product

United States

Data Tables and Research Findings

Natural Occurrence and Geogenic Sources of this compound

Thallium is a naturally occurring element found in the Earth's crust, typically at low concentrations. Its geogenic sources are primarily linked to the Earth's geological composition and the weathering of mineral deposits.

This compound in Igneous and Sedimentary Rocks

The average concentration of thallium in the Earth's crust is estimated to be around 0.7 mg/kg canada.cacanada.ca. Thallium is often found in association with igneous rocks, with concentrations ranging from 0.05 to 1.7 mg/kg nih.gov. More evolved igneous rocks tend to show slight enrichment in Tl, consistent with its incompatible behavior during magmatic fractionation mdpi.com. Sedimentary rocks, particularly those derived from limestone, marl, or granite, can exhibit higher thallium content, ranging from 1.7 to 55 mg/kg nih.gov. Exceptionally high concentrations, up to 1000 mg/kg, have been reported in organic slates and carbonaceous materials from the Jurassic period nih.gov. Thallium's lithophilic nature means it often substitutes for potassium (K⁺) in K-bearing silicate (B1173343) minerals such as potassium feldspar (B12085585) and mica nih.govgeoscienceworld.orgmdpi.comacs.org.

Table 1: Thallium Concentrations in Geological Materials

Material TypeThallium Concentration (mg/kg)Source
Average Crustal Abundance0.7 canada.cacanada.ca
Igneous Rocks0.05 - 1.7 nih.gov
Soils from Limestone, Marl, Granite1.7 - 55 nih.gov
Organic Slates/Carbon (Jurassic)Up to 1000 nih.gov
Potassium Feldspars0.5 - 50 diva-portal.org
Pyrite (B73398)5 - 23 diva-portal.org
Sphalerite/Marcasite8 - 45 diva-portal.org
Zn Sphalerite OresUp to 90 nih.gov
Fe Marcasite OresUp to 1000 nih.gov
Soils near Mines/Smelters0.18 - 1.09 researcher.life
Soils near Cement Plants1.20 - 12.91 researcher.life

Association of this compound with Sulfide (B99878) Minerals

Thallium exhibits a strong affinity for sulfur, making it frequently associated with sulfide minerals mdpi.comresearchgate.netcuni.cz. In hydrothermal systems, Tl is predominantly hosted by sulfides found in low-temperature mineralization mdpi.com. It is commonly found in sulfide deposits of various metals, including lead (Pb), zinc (Zn), iron (Fe), and copper (Cu), as well as in arsenic-rich gold deposits and coal inrs.cageoscienceworld.org. Specific minerals known to host thallium include pyrite (FeS₂), sphalerite (ZnS), marcasite, and galena (PbS), where Tl often substitutes for other cations like K⁺, Pb²⁺, or Ag⁺ nih.govnih.govmdpi.comacs.orgdiva-portal.orgresearchgate.net. Thallium can also be found associated with sulfosalts, organic matter, and manganese (Mn) oxide minerals geoscienceworld.orgacs.orgunipd.ittandfonline.comresearchgate.net.

Table 2: Thallium Association with Minerals and Organic Matter

Associated ComponentExamples
K-bearing SilicatesPotassium feldspar, Mica
Sulfide MineralsPyrite (FeS₂), Sphalerite (ZnS), Marcasite, Galena (PbS)
SulfosaltsVarious
Organic MatterCoal, Sedimentary organic matter
Oxide MineralsMn-oxides, Fe-oxides/oxyhydroxides
OtherCarbonaceous minerals, Arsenic-sulfide minerals (realgar, orpiment)

Weathering Processes and this compound Mobilization

The natural release and mobilization of thallium from geological sources into the environment are significantly influenced by weathering processes. Chemical and physical weathering of rocks and mineral deposits can lead to the release of Tl into soil and water systems cuni.cz. The weathering of K-feldspars, micas, and the oxidation of sulfide minerals are key processes that control the rate of Tl mobilization nih.govmdpi.com. During weathering, Tl typically enters solution as the univalent cation, Tl(I) acs.org. This mobilization can be further influenced by the dissolution of mineral phases, desorption from soil particles, and the activity of microorganisms nih.govtandfonline.com. For instance, the oxidation of Tl-bearing sulfides can generate acid drainage rich in thallium mdpi.com. Thallium can also be mobilized through physical erosion and chemical weathering, leading to its dispersion into soils, groundwater, and surface waters geoscienceworld.orglyellcollection.org. Manganese oxides, in particular, can adsorb Tl(I) and facilitate its oxidation to Tl(III) under specific conditions researchgate.netfsu.edu.

Anthropogenic Sources and Environmental Loading of this compound

Human activities have substantially increased the concentration of thallium in the environment, often leading to localized contamination. Industrial processes that involve the extraction, processing, or combustion of materials containing thallium as a trace element are primary contributors to anthropogenic loading.

Industrial Emissions Impacting this compound Distribution

A significant portion of environmental thallium originates from industrial activities. Emissions from these sources can lead to elevated concentrations of Tl in air, soil, water, and biota, particularly in areas surrounding industrial facilities.

Mining and smelting operations are major anthropogenic sources of thallium release into the environment canada.caunipd.itresearchgate.netresearchgate.netcdc.govresearchgate.net. The processing of sulfide ores, especially those of lead and zinc, releases substantial amounts of Tl into the atmosphere and surrounding terrestrial environments canada.caresearchgate.net. Base metal smelters are reported to have the highest releases of thallium to air, followed closely by metal ore mining operations canada.ca. For example, in 2020, two mining facilities in Canada emitted a combined total of 267 kg of thallium to the atmosphere canada.ca.

The volatilization of thallium compounds during high-temperature smelting processes, particularly for lead and zinc sulfide ores, contributes significantly to Tl contamination researchgate.net. Copper smelting activities also play a role in generating Tl pollution researchgate.net. Furthermore, mining activities, including the handling of mine waste and tailings, can act as a continuous source of Tl release into the environment, often compounding natural dispersion processes geoscienceworld.orgtandfonline.comlyellcollection.orgnih.gov. Mine drainage from abandoned sites can also contain high concentrations of aqueous thallium nih.gov.

Other significant industrial sources contributing to thallium loading include coal combustion, cement production, and steel-making nih.govinchem.orgresearchgate.netunipd.itresearchgate.netcdc.govresearchgate.netbohrium.comacs.orgresearchgate.net. Fly ash from coal-fired power plants and emissions from cement manufacturing facilities are known to release thallium into the atmosphere, which can then be deposited onto surrounding soils and water bodies nih.govinchem.orgcanada.cacanada.caresearchgate.net. The estimated annual global release of thallium into the environment from industrial processes is substantial, ranging from 2,000 to 5,000 tons diva-portal.orgresearchgate.netresearchgate.netresearchgate.net.

Table 3: Major Anthropogenic Sources of Thallium Emissions

Industrial Sector/ActivityPrimary Emission Pathway(s)Key Contributing Materials
Coal CombustionAir (fly ash, dust, vapor)Coal
Metal Ore MiningAir, Water, SoilSulfide ores (Zn, Pb, Cu, Fe), Mine waste, Tailings
Smelting and Refining (Pb, Zn, Cu, Fe)Air, Water, SoilSulfide ores, Smelter dust, Wastewater
Cement ProductionAir (dust, vapor)Raw materials, Clinker dust
Steel-making IndustryAir, Water, SoilOres, Industrial processes
Fly Ashes from Coal-fired Power GenerationAir, Water, SoilCoal combustion by-products
Industrial Waste EmissionsVariousBy-products from various industrial processes
Mine DrainageWater, SoilAcid mine water, Leached mine waste
Smelting Wastewater DischargeWaterWastewater from smelting operations
Fossil Fuel Combustion Byproducts

Environmental Compartmentalization and Distribution of this compound

Thallium, once released, distributes across various environmental compartments, including water, soil, and sediments, with its speciation and mobility influenced by environmental conditions.

Aquatic systems are key recipients of thallium released from anthropogenic and natural sources.

Thallium concentrations in freshwater environments vary widely depending on proximity to pollution sources. Pristine freshwater systems typically exhibit very low thallium concentrations, often below 0.04 nmol/L inrs.ca. In contrast, areas impacted by industrial activities can show significantly elevated levels. For instance, concentrations near power stations can reach up to 115 nmol/L, while rivers affected by mine drainage have recorded levels as high as 2.6 µmol/L inrs.ca. Groundwater contamination can also be substantial, with reports of up to 5.4 µmol/L inrs.ca. In the North American Great Lakes, dissolved thallium concentrations range from 5.9 pM in Lake Superior to 70 pM in Lake Michigan, with particularly high levels (176 pM) found in the industrially impacted Hamilton Harbour oup.com.

The speciation of thallium in freshwater is primarily governed by the Tl(I) and Tl(III) oxidation states. While Tl(I) is generally the more stable and dominant species in aerobic natural waters, Tl(III) can also be present and is more toxic diva-portal.orgresearchgate.netresearchgate.net. Environmental factors such as light and the presence of iron(III) can promote the oxidation of Tl(I) to Tl(III) diva-portal.org. Thallium(I) exhibits chemical behavior similar to potassium ions (K+), facilitating its uptake by aquatic organisms through potassium transport pathways and influencing its toxicity researchgate.netinrs.caresearchgate.netplymouth.ac.ukfrontiersin.org. Thallium can adsorb to suspended particulate matter (seston) in water bodies, with partition coefficients reported around 10³ oup.com. This association with particles, along with its chemical similarity to potassium, can lead to its bioconcentration in aquatic organisms such as plants and fish oup.com. Thallium is generally considered mobile within freshwater systems researchgate.net. Sediment concentrations of thallium can be considerably higher than those in the water column, with reported values reaching up to 700 µmol/g in river sediments near mining areas inrs.ca.

Table 2.1: Representative Thallium Concentrations in Freshwater Environments

Environmental CompartmentConcentration RangeNotesSource
Pristine Lake Water< 0.04 nmol/L inrs.ca
Lake Water (near power stations)Up to 115 nmol/L inrs.ca
River Water (near mines)Up to 2.6 µmol/L inrs.ca
GroundwaterUp to 5.4 µmol/LHighest aqueous concentrations reported. inrs.ca
Great Lakes (dissolved)5.9 pM (Lake Superior) - 70 pM (Lake Michigan)Hamilton Harbour (Lake Ontario) up to 176 pM. oup.com
Freshwater SedimentsUp to 700 µmol/gSignificantly higher than water concentrations, observed in contaminated river sediments. inrs.ca
Freshwater ToxicityPNEC: 0.087 μg/LPredicted No Effect Concentration for freshwater organisms. Chronic toxicity observed at 40 µg/L. researchgate.netplymouth.ac.uk

Thallium also enters marine and coastal environments through various pathways, including riverine input, atmospheric deposition, and wastewater discharge. In coastal sediments, such as those in Laizhou Bay, thallium concentrations have been reported to range from 0.30 to 1.08 μg g⁻¹ nih.gov. The distribution of thallium in these sediments is influenced by factors such as grain size and the presence of iron and aluminum oxides nih.gov. While natural inputs can be a primary source of thallium in some coastal areas, anthropogenic contributions are also significant nih.gov. Human activities are estimated to contribute between 20% and 60% of the thallium entering the Baltic Sea over the past eight decades, where it tends to accumulate in sediments, particularly in association with sulfide minerals sciencedaily.com. Thallium is recognized as an emerging pollutant in marine systems researchgate.net. The average concentration of thallium in seawater is estimated to be around 65 pmol/kg researchgate.net. In estuarine environments, thallium often becomes associated with particulate matter researchgate.net.

Table 2.2: Representative Thallium Concentrations in Marine and Coastal Environments

Environmental CompartmentConcentration RangeNotesSource
Coastal Sediments0.30 - 1.08 μg g⁻¹Laizhou Bay, Bohai Sea. Influenced by grain size and Fe/Al oxides. nih.gov
Baltic Sea SedimentsAccumulatesDue to association with sulfide minerals. sciencedaily.com
Seawater (average)65 pmol/kg researchgate.net

Speciation Chemistry of this compound in Environmental Matrices

Redox Transformations: Thallium (I) to Thallium (III) Oxidation Pathways

Manganese Oxide Mediated Oxidation

Manganese oxides, particularly Mn(IV) oxides like manganese dioxide (MnO₂), are significant oxidants for Tl(I) in aquatic and soil environments mdpi.comresearchgate.netacs.orgresearchgate.net. These oxides can adsorb Tl(I) onto their surfaces, often through surface complexation and ion exchange mechanisms mdpi.comacs.orgresearchgate.net. Following adsorption, Tl(I) can be oxidized to Tl(III) acs.orgresearchgate.net. This oxidative uptake is often dependent on the specific structure of the manganese oxide; for instance, vacancy-containing layered δ-MnO₂ exhibits strong oxidative Tl uptake, requiring vacancy sites for Tl(III) binding acs.orgresearchgate.net. In contrast, vacancy-free manganese oxides may primarily adsorb hydrated Tl(I) without significant oxidation researchgate.net. Biogenic manganese oxides (BMnOx) produced by microorganisms also play a role in Tl(I) transformation, with studies showing the conversion of Tl(I) to Tl₂O₃ nih.gov. The oxidation process can lead to the formation of Tl(III) precipitates, such as Tl(OH)₃, or the accumulation of Tl(III) on the manganese oxide surface mdpi.comresearchgate.net.

Table 1: Thallium (I) Sorption and Oxidation by Manganese Oxides

Manganese Oxide TypeMax. Adsorption Capacity (mg Tl/g MnO₂)Log Kd (at 10⁻⁸ M Tl(I))Oxidation of Tl(I) to Tl(III)Reference
Nanosized MnO₂~672Not specifiedObserved at pH 4.0 researchgate.net
δ-MnO₂ (vacancy-containing)Not specified≥ 7.4Yes acs.org
δ-MnO₂ (partially reduced)Not specified6.2–6.4Inhibited acs.org
Electrochemical Oxidation Processes

Electrochemical methods offer an efficient means to oxidize Tl(I) to Tl(III) plymouth.ac.ukubbcluj.ro. Using anodes such as boron-doped diamond (BDD), Tl(I) can be effectively oxidized to Tl(III) in aqueous solutions plymouth.ac.uk. This process often involves indirect oxidation mediated by reactive oxygen species, such as hydroxyl radicals (·OH), generated during electrolysis plymouth.ac.uk. The efficiency of electrochemical oxidation is influenced by parameters like initial Tl(I) concentration, solution pH, and current density plymouth.ac.uk. For example, studies have shown that under specific conditions (10 mg L⁻¹ Tl(I), pH 2.0, 5 mA cm⁻²), BDD anodes can achieve over 99% oxidation of Tl(I) to Tl(III) within 15 minutes plymouth.ac.uk.

Table 2: Electrochemical Oxidation of Thallium (I) by BDD Anode

Initial Tl(I) Conc.pHCurrent DensityTime (min)Oxidation Efficiency (%)Reference
10 mg L⁻¹2.05 mA cm⁻²1599.2 ± 0.9 plymouth.ac.uk

Organic this compound Speciation

Organothallium compounds, characterized by a carbon-thallium bond, are generally less well-developed and studied than their organothallium(III) counterparts wikipedia.org. Organothallium(I) species are notably less numerous and often less stable. For instance, attempts to synthesize simple methylthallium compounds typically result in disproportionation, yielding thallium(III) derivatives wikipedia.org. Known organothallium(I) species include thallium cyclopentadienide (B1229720) wikipedia.org. While specific organothallium(I) compounds such as dimethyl(ethylthio)thallium (C₅H₁₂STl) exist ontosight.ai, detailed information on their environmental speciation or production pathways for Tl(I) is limited in the literature compared to the extensive research on Tl(III) organometallics.

Complexation of this compound with Inorganic Ligands

Thallium (I) readily forms complexes with various inorganic ligands in aqueous solutions, influencing its solubility and mobility.

Chloride Complexes: Tl(I) exhibits significant complexation with chloride ions, particularly in saline environments, where it can exceed 90% complexation at higher salinities . The stability of thallium(I) chloride complexes has been investigated across a range of temperatures researchgate.netelte.hu.

Carbonate and Hydroxide Complexes: Thallium(I) can also form complexes with carbonate and hydroxide ions, which can influence its speciation and solubility inchem.org.

Solubility Products: The solubility of Tl(I) salts is governed by their respective solubility product constants.

Table 3: Solubility Product Constants (Ksp) for Selected Thallium (I) Salts

CompoundKsp ValueReference
Thallium(I) bromide3.4 × 10⁻⁶ accessengineeringlibrary.comaccessengineeringlibrary.com
Thallium(I) chloride1.7 × 10⁻⁴ accessengineeringlibrary.comaccessengineeringlibrary.com
Thallium(I) chromate (B82759)9.8 × 10⁻¹³ accessengineeringlibrary.comaccessengineeringlibrary.com
Thallium(I) iodate (B108269)3.1 × 10⁻⁶ accessengineeringlibrary.com
Thallium(I) iodide6.5 × 10⁻⁸ accessengineeringlibrary.com
Thallium(I) sulfide5 × 10⁻²² accessengineeringlibrary.com

Interactions of this compound with Natural Organic Matter (NOM) and Humic Acids

Natural organic matter (NOM), including humic acids (HA) and fulvic acids (FA), plays a role in the complexation and transport of Tl(I) in aquatic and soil systems researchgate.netirsn.frresearchgate.net. However, compared to many other trace metals, Tl(I) generally shows a limited tendency to form strong complexes with NOM researchgate.net. Studies indicate that Tl-NOM complexes typically constitute a minor fraction of the total dissolved Tl(I), contributing around 15% in river and lake waters and less than 30% in soil solutions researchgate.net. Free Tl(I) ions dominate in these environments researchgate.net. Despite this, specific functional groups within humic substances, such as multidentate carboxyl-phenolic hydroxyl sites, can provide stable complexing properties, leading to sustained Tl(I) retention with reported stability constants (log K) ranging from 4.48 to 7.46 researchgate.net. Interactions with NOM can also influence the adsorption behavior of Tl(I) onto other mineral surfaces, such as manganese oxides, potentially hindering adsorption researchgate.net.

Table 4: Thallium (I) Interactions with Natural Organic Matter (NOM) and Humic Acids

Interaction TypeParameterValueReference
Tl-NOM Complexes% of Total Tl(I) in River/Lake Water~15% researchgate.net
Tl-NOM Complexes% of Total Tl(I) in Soil Solutions< 30% researchgate.net
Tl-Humic Acid Complexationlog KTl-HA10.2 researchgate.net
Tl-Humic Acid Complexationlog KTl-HA22.4 researchgate.net
Tl(I) Retention by Carboxyl-Phenolic Siteslog K4.48–7.46 researchgate.net
Tl(I) Retention by Carboxyl-Phenolic SitesDissociation Rate Constant (kd) (min⁻¹)1.1 × 10⁻³ researchgate.net

Compound List:

this compound (Tl⁺)

Thallium (III) ion (Tl³⁺)

Thallium (I) chloride (TlCl)

Thallium (III) hydroxide (Tl(OH)₃)

Thallium (III) oxide (Tl₂O₃)

Thallium cyclopentadienide

Dimethyl(ethylthio)thallium (C₅H₁₂STl)

Thallium (I) bromide (TlBr)

Thallium (I) chromate (Tl₂CrO₄)

Thallium (I) iodate (TlIO₃)

Thallium (I) iodide (TlI)

Thallium (I) sulfide (Tl₂S)

Biogeochemical Cycling and Environmental Interactions of Thallium I Ion

Microbial Interactions with this compound

Microorganisms play a pivotal role in mediating the biogeochemical cycling of thallium (Tl) in the environment. Their metabolic activities can transform thallium between different oxidation states and influence its mobility, bioavailability, and toxicity.

Microbial Transformation of this compound

Microbial transformations of thallium primarily involve redox reactions, converting the more mobile and toxic this compound (Tl⁺) to Thallium (III) (Tl³⁺) or vice versa. The oxidation of Tl(I) to Tl(III) is a significant process, as Tl(III) can form less soluble compounds, potentially leading to its immobilization in sediments and soils researchgate.netcsic.es.

Studies have identified various microorganisms capable of mediating these transformations. Planktonic bacteria in freshwater ecosystems have been shown to oxidize Tl(I) to Tl(III), with specific oxidation rates observed up to 0.014 h⁻¹ nih.gov. In microbial fuel cells, certain bacteria like Rhodococcus and Acidovorax have been implicated in the spontaneous oxidation of Tl(I) repec.org. Fungal species, such as Scopulariopsis brevicaulis, have also demonstrated thallium bioaccumulation capabilities, suggesting their involvement in thallium cycling researchgate.net. While Tl(I) is generally considered the most stable form in natural environments, microbial activity can facilitate its oxidation to Tl(III), which may then precipitate as Tl(OH)₃ under oxidizing conditions csic.esccme.ca.

Table 3.3.1.1: Microbial Species and Thallium Transformations

Microbial Group/SpeciesTransformation RoleEnvironmental ContextReference(s)
Planktonic BacteriaOxidation of Tl(I) to Tl(III)Freshwater ecosystems (e.g., Lake Ontario) nih.gov
Rhodococcus spp.Oxidation of Tl(I)Microbial Fuel Cells repec.org
Acidovorax spp.Oxidation of Tl(I)Microbial Fuel Cells repec.org
Alsobacter metalliduransTl-tolerant soil bacteriumSoil researchgate.net
Scopulariopsis brevicaulisBioaccumulation of TlSoil researchgate.net
General BacteriaBiogeochemical cyclingSoil, Sediment, Water researchgate.net

Impact of this compound on Microbial Communities

Thallium, particularly at elevated concentrations, exerts significant toxic effects on microbial communities, altering their diversity, structure, and metabolic functions. Thallium toxicity can lead to a substantial decrease in bacterial diversity mdpi.comscies.orgnih.gov. For instance, Tl contamination in river sediments has been observed to reduce bacterial community diversity, with Bacteroidetes showing increased abundance, suggesting a higher tolerance to Tl stress scies.orgnih.gov.

Table 3.3.2.1: Impacts of Thallium on Microbial Communities

Impact ObservedEnvironmental ContextTl Concentration/ContextReference(s)
Decreased bacterial diversityRiver sedimentsTl spill scies.orgnih.gov
Increased Bacteroidetes abundanceRiver sedimentsTl spill scies.orgnih.gov
Down-regulated C-fixation & sulfate (B86663) reduction genesRiver sedimentsTl stress nih.govresearchgate.net
Up-regulated N-cycling genesRiver sedimentsTl stress mdpi.comnih.govresearchgate.net
Suppressed N-fixation and nitric oxide reductionRiver sedimentsTl contamination mdpi.com
Reduced total bacteria countHaplic Chernozem soil3-300 mg/kg Tl mdpi.com
Reduced Azotobacter spp. abundanceHaplic Chernozem soil3-300 mg/kg Tl mdpi.com
Altered catalase and dehydrogenase activityHaplic Chernozem soil3-300 mg/kg Tl mdpi.com
Enrichment of MRGs and ARGsTl-impacted sedimentsTl contamination scies.orgnih.gov
Limited impact on bacterial community structureSwiss forest and meadow soilsHigh geogenic Tl (50 mg/kg bioavailable) nih.gov
Inhibition of nitrificationSoil0.8-8 ppm Tl ccme.ca
Inhibition of growth (Bacillus megaterium KM)Bacterial cultureThallium sulfate nih.gov
Alleviation of inhibition by increased potassiumBacterial culture (B. megaterium KM, Saccharomyces cerevisiae)Thallium sulfate nih.gov

Role of Microbes in this compound Biogeochemical Cycling

Microorganisms are central to the biogeochemical cycling of thallium by mediating its redox transformations and influencing its mobility and fate in various environmental compartments. The oxidation of Tl(I) to Tl(III) by bacteria, as observed in aquatic systems csic.esnih.gov, can lead to the formation of less soluble Tl(III) species, such as Tl₂O₃ or Tl(OH)₃, which can precipitate and become sequestered in sediments and soils researchgate.netccme.ca. This microbial-driven immobilization is a key process in the environmental attenuation of thallium.

Isotopic Tracing of this compound Sources and Environmental Pathways

Stable isotope analysis of thallium offers a powerful tool for tracing its sources and understanding its behavior in the environment. Thallium has two stable isotopes, ²⁰³Tl and ²⁰⁵Tl, and their relative abundance (isotopic composition) can vary due to fractionation processes.

Thallium (I) Isotope Fractionation Studies

Thallium isotopes exhibit significant fractionation during various geochemical and industrial processes, despite the relatively small mass difference between ²⁰³Tl and ²⁰⁵Tl geoscienceworld.orgifremer.frresearchgate.netresearchgate.netifremer.fr. This fractionation arises from both mass-dependent equilibrium effects and nuclear field shift effects, with the latter being a significant contributor, particularly in redox and ligand exchange reactions involving Tl(I) and Tl(III) ifremer.frifremer.fr.

Studies have revealed substantial isotopic variations in different environmental reservoirs. For instance, ferromanganese sediments and low-temperature altered oceanic crust show significant isotopic signatures, with ε²⁰⁵Tl values reaching approximately +15 and -20, respectively geoscienceworld.orgresearchgate.net. In marine environments, the oxidation of Tl(I) to Tl(III) by manganese oxides, such as birnessite, is a key process leading to isotopic fractionation, with Tl(III) species often being enriched in the heavier ²⁰⁵Tl isotope soton.ac.uk.

Fractionation also occurs during industrial processes, including coal combustion, zinc smelting, and cement production, where Tl is often present as an impurity acs.orgacs.org. These processes can lead to distinct Tl isotopic signatures in emissions and waste products, making them traceable.

Table 3.4.1.1: Thallium Isotope Fractionation in Environmental Reservoirs and Processes

Reservoir/ProcessCharacteristic ε²⁰⁵Tl ValueMechanism/ContextReference(s)
Ferromanganese sediments (Marine)≈ +15Scavenging by Mn oxides, oxidation of Tl(I) to Tl(III) geoscienceworld.orgresearchgate.netsoton.ac.uk
Low-temperature altered oceanic crust≈ -20Hydrothermal fluid circulation geoscienceworld.orgresearchgate.net
Seawater (modern, oxic)Variable, often positiveResponse to Mn oxide burial; reducing conditions shift values more positive cambridge.org
Cement kiln dust (CKD)≈ ±0Industrial emissions from cement production acs.org
Pyrite (B73398) from pyrite roasting waste≈ ±0Source material for cement production acs.org
Soils (geogenic background)≈ -4Natural background levels acs.org
Soils (anthropogenically contaminated, Lengerich)≈ ±0Cement plant emissions acs.org
Green cabbage (grown in Tl-mineralized area)-2.5 to -5.4Biological isotope fractionation acs.org
Tl(I) vs. Tl(III) in redox systemsLarge fractionation (>1‰)Nuclear field shift effect ifremer.frifremer.fr
Tl(I) oxidation by birnessiteTl(III) enriched in ²⁰⁵TlSorption and oxidation of Tl(I) to Tl(III) at mineral surfaces soton.ac.uk

Application of Thallium (I) Isotope Signatures in Source Apportionment

The distinct isotopic signatures of thallium associated with different natural and anthropogenic sources make Tl isotopes invaluable for source apportionment and tracing environmental pathways acs.orgnih.govpluto.im. By analyzing the ε²⁰⁵Tl values in environmental samples like soils, sediments, and water, researchers can identify the origin of thallium contamination.

For example, studies in China have utilized Tl isotope data to trace pollution from mining and smelting activities acs.orgacs.org. In river sediments impacted by pyrite mining, Tl isotopic signatures have been used to identify the contribution of pyrite tailings and sewage treatment wastes, with ternary mixing models revealing that these sources affected downstream sediments up to 10 km nih.gov. Similarly, Tl isotope analysis has been applied to soils contaminated by cement plant emissions, where the isotopic signature of the cement kiln dust (CKD) was used to distinguish anthropogenic inputs from the geogenic background acs.org. These studies demonstrate that Tl isotopes provide a reliable tool for quantitatively identifying pollution sources and informing targeted remediation strategies pluto.imnih.govresearchgate.net.

Table 3.4.2.1: Applications of Thallium Isotopes in Source Apportionment

Source/ScenarioIsotopic Signature (ε²⁰⁵Tl)ApplicationReference(s)
Pb-Zn smelting wastesVariable, often anthropogenicTracing pollution in river sediments, identifying smelter-derived contributions acs.orgacs.orgpluto.imresearchgate.net
Coal combustionVariableIdentifying emission sources acs.orgacs.org
Cement production (CKD)≈ ±0Apportioning Tl contamination in soils, distinguishing from geogenic background acs.org
Pyrite mining (tailings, sewage treatment)VariableTracing pollution in river sediments, quantitative source identification nih.gov
Geogenic background (soils)≈ -4Baseline for comparison with anthropogenic sources acs.org
Biological fractionation (plants)-2.5 to -5.4Demonstrating biological processes distinct from industrial emissions acs.org

List of Thallium Compounds Mentioned:

this compound (Tl⁺)

Thallium (III) ion (Tl³⁺)

Thallium (Tl)

Thallium (I) oxide (Tl₂O₃)

Thallous sulfate (Tl₂SO₄)

Thallic ion (Tl³⁺)

Dimethylthallium

Thallium (I) nitrate (B79036) (TlNO₃)

Thallium sulfide (B99878) (Tl₂S)

Thallium chlorides

Thallium compounds

Thallous compounds

Thallic compounds

Advanced Analytical Methodologies for Thallium I Ion Research

Speciation Analysis of Thallium (I) and Thallium (III) Ions

Speciation analysis, which differentiates between the various chemical forms or oxidation states of an element, is crucial for understanding thallium's toxicity and environmental fate. Tl(I) and Tl(III) exhibit different chemical properties and toxicological profiles.

Chromatography-Mass Spectrometry Techniques (e.g., IC-ICP-MS, SEC-ICP-MS)

Chromatographic techniques coupled with mass spectrometry detection, particularly Ion Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), are powerful tools for thallium speciation ajol.inforsc.orgrsc.orgspeciation.netnih.govnih.gov. This hyphenated approach allows for the separation of thallium species based on their chemical properties before detection by the highly sensitive ICP-MS instrument.

Typically, Tl(III) is complexed with a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to form a stable anionic complex, [Tl(III)-DTPA]⁻. This complexation facilitates the separation of Tl(III) from the less reactive Tl(I) species using ion-exchange chromatography (IEC) ajol.inforsc.orgspeciation.netnih.govnih.gov. Anion-exchange chromatography (AEC) is frequently employed, often using a mobile phase containing ammonium (B1175870) acetate (B1210297) and DTPA rsc.orgspeciation.netnih.gov. Cation-exchange chromatography (CEC) can also be utilized ajol.infonih.gov. Studies have reported detection limits for IC-ICP-MS in the range of 3-12 ng/L for thallium species, demonstrating its capability for ultra-trace analysis in environmental samples such as river water and plant extracts ajol.infonih.gov. Size-Exclusion Chromatography coupled with ICP-MS (SEC-ICP-MS) has also been used in conjunction with IC-ICP-MS for speciation studies, particularly in complex matrices like plant tissues rsc.orgresearchgate.net.

Voltammetric Methods for Thallium (I) Ion Detection

Voltammetric techniques, especially Anodic Stripping Voltammetry (ASV), are highly effective for the sensitive determination of Tl(I) at trace levels sciencepublishinggroup.comnih.govmdpi.comnih.govacs.org. ASV involves pre-concentrating the analyte onto an electrode surface at a negative potential, followed by stripping the accumulated metal at a more positive potential, generating a current proportional to the analyte concentration.

Various electrode materials have been developed for ASV of thallium, including mercury film electrodes (MFE) deposited on glassy carbon sciencepublishinggroup.comnih.gov and bismuth-film electrodes (BiFE) on gold microelectrode arrays mdpi.comnih.gov. These methods can achieve very low detection limits, with reported values as low as 2.2 x 10⁻⁸ mol/L for MFE sciencepublishinggroup.com and down to 8 x 10⁻¹¹ mol/L for Bi/Au microelectrodes with optimized deposition times mdpi.comnih.gov. The use of modified electrodes, such as Nafion/mercury film electrodes, can enhance selectivity and reduce interference from other metal ions nih.gov. ASV is particularly useful for analyzing thallium in environmental waters sciencepublishinggroup.comnih.govmdpi.comnih.gov.

Trace Level Determination of this compound in Environmental Samples

Accurate quantification of thallium in environmental matrices like water, soil, and biota requires methods capable of detecting very low concentrations.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for this compound

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a cornerstone technique for the ultra-trace determination of elements, including thallium, in a wide array of environmental and biological samples researchgate.netwjygy.com.cnbvsalud.orgnih.govnih.govaben.com.br. Its high sensitivity and multi-element capability make it ideal for environmental monitoring.

ICP-MS can achieve detection limits in the picogram per milliliter (pg/mL) or nanogram per liter (ng/L) range, depending on the sample matrix and specific instrument configuration researchgate.netwjygy.com.cnnih.gov. For instance, detection limits of 0.08 μg/L in workplace air bvsalud.org and 0.0370 ng/mL in biological samples have been reported nih.gov. To mitigate matrix effects and improve accuracy, internal standards such as Rhodium (Rh), Rhenium (Re), Indium (In), or Thallium isotopes are commonly employed researchgate.netwjygy.com.cnaben.com.br. Techniques like Kinetic Energy Discrimination (KED) can be utilized to reduce spectral interferences, further enhancing analytical reliability wjygy.com.cn. ICP-MS is widely applied to water samples researchgate.netaben.com.br, food nih.gov, and biological matrices researchgate.netnih.gov.

Flame Atomic Absorption Spectrometry (FAAS) for this compound

Flame Atomic Absorption Spectrometry (FAAS) remains a valuable technique for thallium determination, although it typically requires preconcentration steps to achieve the sensitivity needed for trace environmental analysis scirp.orgresearchgate.nettandfonline.comnih.govmdpi.com. Direct aspiration of samples into the flame can yield detection limits around 0.02 mg/kg for soil nih.gov.

To enhance sensitivity, FAAS is often coupled with preconcentration techniques, such as Solid Phase Extraction (SPE) scirp.orgresearchgate.netmdpi.com or hydride generation coupled with atom trapping (HG-IAT-FAAS) scielo.br. These preconcentration methods can significantly improve detection limits, with values reported as low as 5.1 ng/mL scirp.org or 0.40 ng/mL for HG-IAT-FAAS scielo.br. Flow-injection (FI) systems can be integrated with FAAS for automated on-line preconcentration and analysis, increasing sample throughput researchgate.netmdpi.com. FAAS, often with preconcentration, is applied to various environmental samples, including water researchgate.netmdpi.com and soil nih.gov.

Sample Preparation and Preconcentration Techniques for this compound Analysis

Effective sample preparation is paramount for the accurate determination of thallium, particularly from complex environmental matrices. Preconcentration techniques are vital for increasing the analyte concentration to levels detectable by the chosen analytical instrument, while also removing interfering substances.

Solid Phase Extraction (SPE) is a widely adopted method for thallium preconcentration nih.govscirp.orgresearchgate.netmdpi.comaxa-research.orgtandfonline.com. This technique involves passing a sample solution through a sorbent material that selectively retains thallium ions. The retained thallium is then eluted with a small volume of solvent, achieving a significant enrichment factor. Various sorbent materials have been explored, including modified alumina (B75360) nih.gov, multiwalled carbon nanotubes scirp.org, octadecyl silica (B1680970) membrane disks , graphene oxide nanocomposites tandfonline.com, and PTFE turnings mdpi.com. SPE can also be adapted for the separation of Tl(I) and Tl(III) nih.gov. Enrichment factors ranging from 35 to over 140 have been reported, depending on the sorbent and conditions used scirp.orgmdpi.comtandfonline.com.

Ion Exchange (IE) is another crucial technique, particularly for thallium speciation ajol.infonih.govtandfonline.comresearchgate.net. Ion-exchange resins can selectively bind thallium ions based on their charge and affinity. By forming complexes with agents like DTPA, Tl(III) can be retained differently from Tl(I) on ion-exchange columns, enabling their separation ajol.infospeciation.netnih.gov. Ion exchange can also be integrated into SPE formats using mini-columns researchgate.net. While effective, ion exchange can be influenced by the presence of other ions in the sample matrix nih.gov.

Other methods, such as hydride generation (HG) , are employed to convert thallium into a volatile hydride species, which can then be efficiently detected by atomic absorption spectrometry scielo.brnih.govrsc.orgrsc.org. Electrochemical hydride generation (ECHG) offers an alternative to chemical hydride generation, providing high sensitivity nih.govrsc.orgrsc.org. Solvent extraction is also utilized for separating thallium from matrices or for preconcentration nih.govtandfonline.com.

Data Tables

Table 1: Comparative Detection Limits of Key Analytical Techniques for Thallium

Analytical TechniqueTypical Detection Limit (Approximate)Primary Application FocusReference(s)
Anodic Stripping Voltammetry (ASV)10⁻⁸ to 10⁻¹¹ mol/LTrace Tl(I) in water, electrochemical sensing sciencepublishinggroup.comnih.govmdpi.comnih.gov
IC-ICP-MS (Speciation)3-70 ng/L (for Tl(I) and Tl(III))Speciation of Tl(I) and Tl(III) in environmental samples ajol.infonih.gov
ICP-MS (Trace Determination)pg/mL to ng/mLUltra-trace Tl in water, soil, food, biological samples researchgate.netwjygy.com.cnnih.govnih.gov
FAAS (with Preconcentration)ng/mL to µg/LTrace Tl in water, soil, biological samples scirp.orgresearchgate.nettandfonline.commdpi.comscielo.br
FAAS (Direct Aspiration)mg/kgHigher concentrations in soil nih.gov

Table 2: Summary of Sample Preparation and Preconcentration Techniques for Thallium Analysis

TechniqueSorbent/MethodologyTypical Enrichment FactorPrimary ApplicationReference(s)
Solid Phase Extraction (SPE)Modified alumina, carbon nanotubes, silica membranes, PTFE turnings, ionic liquids35 - 140+Preconcentration for FAAS/ICP-MS, Tl(I)/Tl(III) separation nih.govscirp.orgmdpi.comtandfonline.com
Ion Exchange (IE)Anion/Cation exchange resins, DTPA complexationN/A (Separation)Speciation of Tl(I) and Tl(III), separation from matrix ajol.infonih.govnih.govresearchgate.net
Hydride Generation (HG/ECHG) & Atom TrappingTungsten electrodes, graphite (B72142) tubes400-450 fold enhancementHighly sensitive determination by FAAS/ETAAS scielo.brrsc.orgrsc.org
Solvent ExtractionVarious organic solvents, ionic liquidsVariableSeparation from complex matrices, preconcentration nih.govtandfonline.com

Compound Names Mentioned:

this compound (Tl⁺)

Thallium (III) ion (Tl³⁺)

Diethylenetriaminepentaacetic acid (DTPA)

Dimethyl thallium cation (Me₂Tl⁺)

Microextraction Methods (e.g., Dispersive Liquid-Liquid Microextraction)

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient sample preparation technique that involves the rapid dispersion of a small volume of an organic solvent (extractant) in an aqueous sample, creating a cloudy solution. This dispersion significantly increases the surface area between the organic and aqueous phases, facilitating fast mass transfer of the analyte into the extractant. Subsequent separation of the extractant, often through centrifugation or sedimentation, allows for the analysis of the concentrated analyte.

Several variations of DLLME have been explored for thallium analysis, often targeting speciation between Thallium (I) (Tl(I)) and Thallium (III) (Tl(III)).

Ionic Liquid-Assisted DLLME: The use of ionic liquids (ILs) as extractants or ion-pairing reagents in DLLME has shown significant promise for thallium analysis nih.govnih.govconicet.gov.ar. For instance, tetradecyl(trihexyl)phosphonium chloride (CYPHOS® IL 101) and 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) ([C6mim][PF6]) have been employed. In one approach, Tl(III) is complexed with chloride ions to form an anionic complex, which then forms an ion pair with the IL and is extracted nih.govnih.govconicet.gov.ar. Tl(I), however, does not readily form stable anionic complexes under these conditions and remains in the aqueous phase, allowing for selective separation nih.govnih.govconicet.gov.ar. This method, coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), has achieved detection limits as low as 0.4 ng/L with relative standard deviations (RSD) of 1.3–1.5% nih.govnih.govconicet.gov.ar. Sequential Injection DLLME (SI-DLLME) has also been developed, utilizing ILs and achieving an enhancement factor of 290 and a detection limit of 0.86 µg/L for Tl(I) researchgate.net.

DLLME based on Solidification of Floating Organic Drop (DLLME-SFO): This technique modifies DLLME by using an extractant with a melting point slightly above room temperature, allowing the organic phase to solidify after extraction. This solid phase can then be easily collected. For thallium determination, methods have employed chelating agents like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) with 1-dodecanol (B7769020) as the extractant and ethanol (B145695) as the disperser solvent, achieving linearity for Tl(III) and demonstrating good precision arabjchem.org. Another approach uses a dispersive suspended droplet microextraction method, which avoids the time-consuming centrifugation step inherent in traditional DLLME, yielding a detection limit of 3.1 µg/L and an enrichment factor of 33 analchemres.org.

Ion Pair-Based DLLME: This method involves complexing thallium, often Tl(III) with bromide ions, to form a negatively charged complex. This complex is then paired with a counter-ion, such as cetylpyridinium (B1207926) chloride, to form a hydrophobic complex extractable into an organic solvent like chloroform (B151607) tandfonline.com. This technique has been used for total thallium determination, achieving a detection limit of 0.03 µg/L with an RSD of 4.1% tandfonline.com.

Table 1: Performance of Dispersive Liquid-Liquid Microextraction (DLLME) Methods for Thallium Analysis

TechniqueExtractant/DisperserLOD (ng/L)EF (approx.)RSD (%)Analyte(s)Detection MethodCitation
IL-DLLMECYPHOS® IL 101, [C6mim][PF6]0.4N/A1.3–1.5Tl(I), Tl(III)ICP-MS nih.govnih.govconicet.gov.ar
Ion pair-DLLMECetylpyridinium chloride30N/A4.1Total TlFAAS tandfonline.com
DLLME-SFO1-(2-pyridylazo)-2-naphthol (PAN), 1-dodecanol, ethanolN/AN/A5.3Tl(III)FAAS arabjchem.org
SI-DLLME[Hmim][PF6]8602902.7Tl(I)FAAS researchgate.net
SPE-DLLME (DLLME step)Not specified (combined with SPE)39,0004006.5Tl(III)ETV-ICP-MS at-spectrosc.com
Dispersive suspended droplet microextractionNot specified3100331.4Total TlFAAS analchemres.org

Note: LOD values are presented in ng/L. For at-spectrosc.com, the LOD of 0.039 pg/mL in the final solution with an EF of 400-fold was converted to an approximate sample LOD of 39 ng/L. For arabjchem.org, specific LOD in ng/L was not provided.

Solid-Phase Extraction for this compound

Solid-Phase Extraction (SPE) is a versatile technique that utilizes a solid sorbent material to selectively retain analytes from a liquid sample. The retained analytes are then eluted using a small volume of an appropriate solvent, achieving both purification and preconcentration. SPE offers advantages such as high recovery, selectivity, and the ability to process large sample volumes. Various SPE sorbent materials have been developed and applied for thallium analysis.

Magnetic Nanomaterials: Magnetic nanoparticles, such as modified multiwalled carbon nanotubes (MMWCNTs), have been synthesized and employed for magnetic solid-phase extraction (MSPE) of Tl(I) ions analchemres.organalchemres.org. These sorbents offer ease of separation using an external magnet. One study reported an enrichment factor of 100 and a detection limit of 0.59 µg/L (590 ng/L) with an RSD of ±1.9% for Tl(I) analchemres.organalchemres.org. Chitosan-based magnetic hydrogels have also been utilized for MSPE of Tl(I), achieving a detection limit of 12 ng/mL (12 µg/L) researchgate.net.

Ion-Imprinted Polymers (IIPs): Ion-imprinted polymers are synthesized with specific recognition sites for the target analyte. This compound-imprinted polymers have been prepared and used as sorbents for SPE, demonstrating selectivity for Tl(I) ijcce.ac.ir. While a specific LOD in standard units was not clearly reported, the method showed an RSD of 3.5% ijcce.ac.ir.

Modified Alumina and Disks: Alumina modified with sodium dodecyl sulfate (B86663) (SDS) has been used for SPE, demonstrating selective retention of Tl(III) complexes rather than Tl(I) nih.govnih.gov. This method allows for the speciation of thallium, with LODs reported as 25 pg/L for Tl(I) and 160 pg/L for Tl(III) nih.govnih.gov. Empore™ chelating disks have also been employed, offering a high preconcentration factor of 500 and a detection limit of 5 ng/L for thallium species tandfonline.com.

Functionalized Nanomaterials and Resins: Titanium dioxide nanofibers have been used in a combined SPE-DLLME approach for thallium speciation, with the SPE step serving for preconcentration and matrix removal, achieving a high enrichment factor of 400-fold at-spectrosc.com. Modified multiwalled carbon nanotubes (MWCNTs) functionalized with PAN reagent have also been applied for SPE of Tl(I), yielding a detection limit of 5.1 ng/mL (5.1 µg/L) and an RSD of 1.5% scirp.org. Anion exchange resins, such as Dowex Monosphere 550A (OH), have been utilized in column-SPE for thallium speciation, achieving very low detection limits (0.015 pg/mL for Tl(I)) and a high enrichment factor of 450 researchgate.net.

Table 2: Performance of Solid-Phase Extraction (SPE) Methods for Thallium Analysis

Sorbent TypeEluentLOD (ng/L)PF (approx.)RSD (%)Analyte(s)Detection MethodCitation
Magnetic MWCNT nanocomposite0.1 M HCl5901001.9Tl(I)FAAS analchemres.organalchemres.org
Alumina coated with SDS40% HNO30.025N/A~2Tl(I), Tl(III)ICP-MS nih.govnih.gov
This compound-Imprinted Polymer (IIP)1 mol/L HNO3N/AN/A3.5Tl(I)ETAAS ijcce.ac.ir
Chitosan based magnetic hydrogels (CMH)Not specified12,000N/A2.0Tl(I)FAAS researchgate.net
Empore™ chelating diskNot specified5500N/ATl(I), Tl(III)ETAAS tandfonline.com
Dowex Monosphere 550A (OH) anion exchange resinDilute HNO3154506.5–7.3Tl(I), Tl(III)ICP-MS researchgate.net
4-[(2-hydroxy, 3-methoxy benzylidine)4-amino]1,2,4-treeazol-5-thione on naphthalene3.0 mol/L HNO3N/A352.0Tl(III)FAAS researchgate.net
TiO2 nanofibers (SPE step)Not specifiedN/A4006.5Tl(I), Tl(III)ETV-ICP-MS at-spectrosc.com
PAN modified MWCNTs1.0 mol/L HCl5100N/A1.5Tl(I)FAAS scirp.org

Note: LOD values are presented in ng/L. For nih.govnih.gov, LODs are in pg/L and converted to ng/L (1 ng = 1000 pg). For researchgate.net and scirp.org, LODs were in ng/mL and converted to µg/L (1 ng/mL = 1 µg/L = 1000 ng/L). For researchgate.net, LODs were in pg/mL, converted to ng/L assuming a typical preconcentration scenario.

Remediation Strategies for Thallium I Ion Contamination

Water Treatment Technologies for Thallium (I) Ion Removal

Chemical Oxidation and Precipitation of this compound

Oxidation to Thallium (III) followed by Precipitation

A key strategy for removing Tl(I) from aqueous solutions involves its oxidation to the trivalent state, Tl(III), followed by precipitation. Tl(I) is highly soluble and mobile in water, whereas Tl(III) exhibits lower solubility and tends to precipitate as hydroxides or oxides, such as Tl(OH)₃ or Tl₂O₃, particularly under neutral to alkaline conditions mdpi.comed.ac.ukresearchgate.netnsrrc.org.twresearchgate.net. This transformation significantly reduces the concentration of dissolved thallium in the water. For instance, recycled aluminum beverage can powder (AlCP) has been utilized to catalyze a Fenton-like reaction, oxidizing Tl(I) to Tl(III). Subsequent alkalinization to pH 9.5 induced the precipitation of Tl(III), achieving removal efficiencies as high as 99.8% in a pure AlCP system researchgate.netnsrrc.org.tw. Similarly, manganese oxides have demonstrated the ability to oxidize Tl(I) to Tl(III), facilitating its removal through co-precipitation mdpi.comresearchgate.netacs.org.

Role of Oxidizing Agents (e.g., Permanganate (B83412), Hypochlorite)

Various oxidizing agents play a crucial role in the oxidation of Tl(I) to Tl(III). Potassium permanganate (KMnO₄) and hypochlorite (B82951) (ClO⁻) are notable examples. Research indicates that KMnO₄ can oxidize Tl(I) to Tl(III), with the reaction kinetics being pH-dependent. Under alkaline conditions (pH 8-10), second-order kinetics were observed, with TlOH as a primary active species. At acidic pH (4-6), autocatalysis mediated by MnO₂ was significant acs.orgresearchgate.netacs.orgnih.gov. The presence of bromide ions (Br⁻) can catalytically enhance the oxidation of Tl(I) by KMnO₄ at acidic pH, likely through the formation of reactive bromine species like HOBr and Br₂, which contribute to a faster oxidation rate researchgate.netnih.gov.

Hypochlorite (HOCl) also effectively oxidizes Tl(I). The reaction rate with HOCl generally decreases with increasing pH, suggesting that protonated chlorine species may be the active oxidants. Furthermore, manganese dioxide (MnO₂) can catalyze the oxidation of Tl(I) by HOCl, with MnO₂ surface vacancies acting as active sites for thallium adsorption and subsequent oxidation acs.orgnih.gov. A study utilizing magnetite-based biochar demonstrated that the addition of hypochlorite significantly enhanced Tl(I) removal, achieving over 98.5% efficiency during recycle tests, with oxidation, surface precipitation, and complexation identified as key removal mechanisms researchgate.netnih.gov.

Advanced Oxidation Processes (AOPs) for this compound

Advanced Oxidation Processes (AOPs) are a group of powerful chemical treatment processes that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade or mineralize recalcitrant pollutants genesiswatertech.com. For thallium remediation, AOPs can facilitate the oxidation of Tl(I) to Tl(III), which is more amenable to removal through precipitation or adsorption. Electrochemical advanced oxidation processes (EAOPs), such as electrochemical oxidation (EO) and electro-Fenton (EF), are particularly promising rsc.org. For instance, an aerated electrochemical reactor (AER) powered by microbial fuel cells (MFCs) demonstrated that indirect electrochemical oxidation, primarily by in-situ generated hydrogen peroxide (H₂O₂), could oxidize 80.5% of Tl(I) to Tl(III) ed.ac.uk. Subsequent coagulation/precipitation achieved nearly complete removal of total thallium. The Fenton process, involving the reaction of iron ions with hydrogen peroxide, has also been investigated for the simultaneous removal of thallium and chelating agents like EDTA, achieving over 98% Tl removal under optimized conditions researchgate.net.

Bio-electrochemical Systems for this compound Remediation

Bio-electrochemical systems (BES), particularly microbial fuel cells (MFCs), offer a sustainable approach for pollutant removal and energy generation. These systems leverage microbial biocatalytic activities to degrade organic matter and, in doing so, can facilitate the removal of heavy metals like thallium rsc.orgtandfonline.commdpi.comacs.orgmdpi.com. MFCs can be employed for the electrochemical oxidation of Tl(I) to Tl(III), often utilizing the generated electricity to power the process ed.ac.ukrsc.org. One study reported an MFC-powered electrochemical oxidation process that reduced 80.5% of thallium from groundwater rsc.org. BESs can also contribute to metal removal through cathodic reduction or by creating conditions that promote precipitation or adsorption. The synergistic action of microbial activity and electrochemical reactions in BESs can lead to high removal efficiencies for various heavy metals, including thallium, while also offering the potential for resource recovery and reduced operational costs compared to conventional methods rsc.orgmdpi.com.

Soil Remediation Approaches for this compound

Remediating thallium-contaminated soils aims to reduce its mobility and bioavailability to prevent uptake by plants and subsequent entry into the food chain. Key strategies include immobilization and phytoremediation.

Immobilization Techniques for this compound in Soil

Immobilization techniques involve adding amendments to the soil to bind thallium, converting it into less soluble and less bioavailable forms. Biochar, derived from the pyrolysis of organic materials, has shown significant promise in immobilizing thallium in soils researchgate.net. For instance, a jacobsite (MnFe₂O₄)-biochar composite (MFBC) effectively reduced the labile fraction of thallium in highly acidic, Tl-polluted soils. After 30 days of amendment, the labile fraction of Tl decreased from 1.51 mg/kg to 0.88 mg/kg, with the effect strengthening with increased amendment ratio nih.gov. This immobilization is often attributed to mechanisms such as adsorption onto the biochar surface, complexation, and potential changes in soil pH that favor Tl precipitation doi.orgscispace.com. Other soil amendments, such as phosphates and iron oxides, can also contribute to thallium immobilization by forming insoluble precipitates or through surface complexation mdpi.comdoi.org. Nonthermal plasma (NTP) irradiation of stabilizers like potassium dihydrogen phosphate (B84403) and sodium diethyldithiocarbamate (B1195824) has also been explored to enhance the chemical immobilization of Tl contaminants in soil by improving their physicochemical characteristics and strengthening their adsorption towards Tl ions doi.org.

Phytoremediation Potential for this compound

Phytoremediation utilizes plants to remove, stabilize, or degrade contaminants in soil or water. Certain plant species exhibit a high capacity for thallium uptake and tolerance, making them suitable for phytoremediation. Ferns and plants from the Lemna genus have been noted for their accumulation capabilities mdpi.com. Species such as Iberis intermedia and Biscutella laevigata have been identified as thallium hyperaccumulators, capable of accumulating substantial amounts of thallium in their above-ground tissues researchgate.netkiwiscience.comnih.gov. Iberis intermedia, for example, can accumulate up to 1.94% thallium by dry weight in its tissues researchgate.net. These plants can be used for phytoextraction, where the harvested biomass containing thallium is removed from the site, or for phytostabilization, where plants reduce the mobility of thallium in the soil through root uptake and accumulation in tissues or by altering soil properties researchgate.netnih.gov. While some plants like Brassica juncea (Indian mustard) can withstand high Tl concentrations and accumulate it in edible parts, the focus for phytoremediation is on their capacity to clean contaminated soil rather than their suitability for human consumption nih.gov. Studies have shown that Tl uptake by plants is influenced by soil properties such as potassium content, with higher potassium levels potentially reducing Tl availability and plant accumulation mdpi.com.

Coordination Chemistry and Structural Aspects of Thallium I Ion

Coordination Environments of Thallium (I) Ion in Complexes

Thallium(I) ions are known to adopt a broad spectrum of coordination numbers (CN), typically ranging from 2 to 15, with common values including 2, 3, 4, 5, 6, 7, 8, 9, and 10. researchgate.net The coordination environments are highly variable and strongly influenced by the stereochemically active 6s² lone pair, which often leads to distorted polyhedra and non-centrosymmetric arrangements. researchgate.netmdpi.comscispace.comrsc.orgresearchgate.netarizona.edu

The nature of these coordination environments can be broadly classified:

Hemidirected Coordination: This is a prevalent mode where the lone pair occupies one hemisphere, directing the coordinated ligands to the opposite hemisphere. This can manifest as either convex (typically at lower CNs, 2-6) or concave (at higher CNs, 6-11) geometries, with the lone pair significantly influencing the shape of the coordination polyhedron. researchgate.net

Equatorial Coordination: This geometry is rare and typically observed in Tl(I)-Oₙ polyhedra with coordination numbers between 5 and 12. researchgate.net

Bisdirected Coordination: Similar to that observed in Pb(II) complexes, this geometry has also been identified in Tl(I)-Oₙ environments. researchgate.net

Holodirected Coordination: Characterized by high coordination numbers (8-15), this type shows no apparent stereoactivity of the lone pair, resulting in a more symmetrical distribution of weaker Tl-O bonds around the central thallium atom. researchgate.net

These diverse coordination modes are facilitated by Tl(I)'s ability to bond with a variety of donor atoms, including oxygen, nitrogen, sulfur, selenium, tellurium, and carbon. researchgate.netresearchgate.netrsc.orgrsc.orgacs.orgdeepdyve.commdpi.comresearchgate.netnih.govresearchgate.netnih.govrsc.orguni-regensburg.de

Table 1: Representative Coordination Environments of Thallium(I) Ion

Coordination Number (CN)Coordination Geometry TypeDescriptionRepresentative Ligands/Context
2-6Hemidirected (Convex)Lone pair directed to one hemisphere, ligands in the opposite; strong lone pair stereoactivity.Oxysalts, cyanoximes, tetrazoles.
6-11Hemidirected (Concave)Lone pair directed to one hemisphere, ligands in the opposite; pronounced lone pair stereoactivity.Oxysalts, imidodiphosphinates, benzoate (B1203000) derivatives.
5-12EquatorialRare geometry, lone pair influence less defined or equatorial.Oxysalts.
N/ABisdirectedObserved in Tl(I)-Oₙ polyhedra, analogous to Pb(II) complexes.Oxysalts.
8-15HolodirectedSymmetrical distribution of bonds, minimal indication of lone pair stereoactivity.Oxysalts, often with many weak Tl-O bonds.
2-6SawhorseUnusual coordination environment, often completed by π-interactions.Rhodium/Iridium complexes with pyridine (B92270) dithiolate ligands. acs.org
4-8Pyramidal/DistortedCommon due to lone pair influence, often with a pyramidal arrangement where the lone pair occupies the apex.Tropolonates, benzoate derivatives. deepdyve.commdpi.com

Supramolecular Assembly and Polymer Formation Involving this compound

Thallium(I) ions exhibit a pronounced tendency to form extended one-dimensional (1D) coordination polymers and other supramolecular assemblies. researchgate.netmdpi.comresearchgate.netrsc.orgrsc.orgresearchgate.netnih.govnih.gov These structures arise from the interplay of primary coordination bonds and significant secondary interactions, which are crucial for their stabilization and architectural complexity. The formation of these extended networks is a key characteristic of Tl(I) chemistry, distinguishing it from many other main-group metal ions. researchgate.net

Examples of Tl(I) coordination polymers and supramolecular structures include those formed with:

Cyanoxime ligands, often exhibiting ladder-type motifs and short Tl-Tl distances. mdpi.comresearchgate.net

Tetrazolate ligands, leading to 1D, 2D, and 3D networks with various secondary interactions. rsc.org

Imidodiphosphinate ligands, forming 1D coordination polymers with diverse coordination geometries. rsc.org

Benzoate derivatives, which can form dimeric units linked into polymers, often displaying pronounced lone pair activity and metal-phenyl π-bonding. deepdyve.com

Tropolonate ligands, forming chelates stabilized by intermolecular Tl-O contacts. mdpi.com

Aminoterephthalate ligands, leading to three-dimensional organometallic supramolecular polymer nanostructures. researchgate.netnih.gov

Heterometallic systems, such as Pt(II)-Tl(I) complexes, which form extended networks stabilized by Pt-Tl bonds and various secondary interactions. nih.govrsc.orgrsc.org

Role of Lone Pair Electrons in this compound Stereochemistry

Relativistic effects, particularly spin-orbit coupling, are fundamental to understanding the inert pair effect in heavy elements like thallium. Spin-orbit coupling stabilizes the 6s orbital, making it less available for bonding and thus reinforcing the preference for the +1 oxidation state and the stereochemical activity of the lone pair. scispace.comdiva-portal.orgnih.govresearchgate.net This effect explains why Tl(I) compounds often exhibit distorted geometries, such as pyramidal or sawhorse arrangements, where the lone pair occupies a distinct spatial position. researchgate.netdeepdyve.com

Secondary Interactions in this compound Structures (e.g., Thallium...Thallium, Thallium...Carbon)

Secondary interactions are indispensable in the construction of Tl(I) coordination polymers and supramolecular assemblies, often complementing primary coordination bonds. These interactions significantly influence the dimensionality and stability of the resulting structures. researchgate.netresearchgate.netdeepdyve.comnih.gov

Thallium-Thallium (Tl-Tl) Interactions: Metallophilic Tl-Tl interactions are frequently observed and are crucial for stabilizing polymeric frameworks. These contacts, often referred to as thallophilic interactions, occur at distances comparable to those found in metallic thallium (approximately 3.46 Å). Observed distances in various complexes range from around 3.65 Å to 4.4 Å. mdpi.comresearchgate.netacs.orgdeepdyve.comresearchgate.netrsc.org For instance, in Tl₂(1,3-BCO), a Tl-Tl distance of 3.670 Å was reported, researchgate.net while in Pt-Tl complexes, Tl-Tl bonds are not directly formed, but Tl-π interactions and Tl-N≡C contacts contribute to the extended structures. nih.govrsc.orgrsc.org

Thallium-Carbon (Tl-C) Interactions: Tl(I) ions frequently engage in interactions with carbon atoms, particularly with unsaturated systems like aromatic rings. These Tl-C interactions, often described as π-interactions, are vital in forming organometallic polymers. researchgate.netdeepdyve.comnih.govuni-regensburg.de For example, Tl⁺ cations in benzoate complexes exhibit Tl-phenyl η⁶-interactions at distances of 3.3–3.5 Å, indicating significant bonding. deepdyve.com Similarly, Tl⋯C approaches involving aromatic rings are observed in other Tl(I) coordination polymers. nih.gov

Table 2: Examples of Secondary Interactions in Thallium(I) Structures

Interaction TypeLigand/ContextObserved Distance (Å)Reference(s)
Tl-TlTl₂(1,3-BCO) coordination polymer3.670 researchgate.net
Tl-TlTl(PhCO) coordination polymer3.838 researchgate.net
Tl-Tl(TlL)n coordination polymers3.65–3.85 mdpi.com
Tl-TlPt-Tl complexes (via Pt-Tl bond)2.7686(9), 2.7706(9) acs.org
Tl-TlThallium benzoate dimers4.2–4.4 deepdyve.com
Tl-C (π)Tl-phenyl interactions in benzoate complexes3.3–3.5 deepdyve.com
Tl-CTl⋯C approaches in aromatic rings (ATA polymer)Varies nih.gov
Tl-OTropolonate complexes2.72–3.08 mdpi.com
Tl-NTetrazolate coordination polymersVaries rsc.org
Tl-FPt-Tl complexes with fluorinated ligands2.929–3.203 rsc.org

Synthesis and Characterization of this compound Coordination Compounds

The synthesis of Tl(I) coordination compounds, particularly coordination polymers, typically involves the reaction of soluble Tl(I) salts with appropriate organic ligands in a suitable solvent. Common Tl(I) precursors include thallium(I) nitrate (B79036) (TlNO₃), thallium(I) triflate (TlOTf), thallium(I) chloride (TlCl), thallium(I) ethoxide (TlOEt), and thallium(I) hydroxide (B78521) (TlOH). rsc.orgmdpi.comhhu.de The ligands employed are diverse, ranging from simple anions to complex organic molecules like cyanoximes, tetrazoles, tropolonates, and dicarboxylates. researchgate.netrsc.orgrsc.orgdeepdyve.commdpi.comresearchgate.netnih.gov

Emerging synthetic methodologies, such as sonochemical and mechanochemical processes, have also been utilized to prepare Tl(I) coordination polymers, offering greener and potentially more efficient routes. nih.gov

Characterization of these compounds relies on a suite of analytical techniques to elucidate their structures, compositions, and properties:

Single-Crystal X-ray Diffraction: This is the cornerstone technique for determining the precise three-dimensional structures of Tl(I) coordination compounds, revealing coordination numbers, geometries, bond lengths, and the nature and extent of secondary interactions. researchgate.netresearchgate.netrsc.orgrsc.orgdeepdyve.commdpi.comresearchgate.netnih.govnih.govrsc.org

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to identify functional groups within the ligands and confirm coordination to the metal center. rsc.orgrsc.orgmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ²⁰⁵Tl NMR are valuable for structural characterization and studying the electronic environment of the thallium ion. Other nuclei like ³¹P, ⁷⁷Se, and ¹²⁵Te are relevant for complexes involving these elements. rsc.orgmdpi.com

UV-Vis and Luminescence Spectroscopy: Employed to study the electronic transitions and photophysical properties of the complexes, especially in heterometallic systems. mdpi.comnih.govrsc.org

Elemental Analysis: Provides confirmation of the empirical formula by determining the percentage composition of constituent elements. rsc.orgresearchgate.net

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA): Used to assess the thermal stability of the compounds and identify decomposition pathways. researchgate.netresearchgate.netnih.gov

Mechanistic Research on Thallium I Ion Interactions in Biological Systems Non Human, Cellular/molecular Focus

Molecular Mimicry of Potassium (K⁺) by Thallium (I) Ion

A key aspect of Tl⁺ toxicity is its remarkable similarity to the essential alkali metal cation, potassium (K⁺). This resemblance, particularly in ionic radius and charge, allows Tl⁺ to be readily transported into cells and to substitute for K⁺ in various cellular functions, thereby disrupting normal physiological processes nih.govencyclopedia.pubnih.govsrce.hrfrontiersin.orgwikipedia.orgnih.gov.

Competition for Ion Channels and Transporters

Due to its comparable ionic radius and charge to K⁺, Tl⁺ can efficiently enter cells through potassium uptake pathways, including various ion channels and transporters nih.govencyclopedia.pubsrce.hrfrontiersin.orgwikipedia.orgnih.govmdpi.comnih.govionbiosciences.comionbiosciences.comresearchgate.net. This promiscuous uptake allows Tl⁺ to accumulate within cells, where it can then compete with K⁺ for binding sites on critical cellular machinery.

Notable among these is the Na⁺/K⁺-ATPase pump, a vital membrane protein responsible for maintaining electrochemical gradients across cell membranes. Tl⁺ can substitute for K⁺ in the Na⁺/K⁺-ATPase, and studies indicate it has a tenfold greater affinity for this enzyme than K⁺, leading to significant inhibition of its activity encyclopedia.pubsrce.hrfrontiersin.orgplos.org. This interference disrupts ion homeostasis and the electrochemical gradients essential for cellular signaling and transport.

Furthermore, Tl⁺ flux assays, widely used in high-throughput screening, leverage the permeability of Tl⁺ through potassium channels and transporters as a surrogate for K⁺ activity ionbiosciences.comionbiosciences.comassaygenie.commoleculardevices.comthermofisher.com. This highlights the direct competition and substitution that Tl⁺ undergoes with K⁺ in these critical membrane transport systems.

Table 1: Comparison of Ionic Radii: Thallium (I) vs. Potassium

IonIonic Radius (pm)Ionic Radius (Å)References
Thallium (I)1731.76 / 1.70 nih.govnih.gov
Potassium1651.60 / 1.64 nih.govnih.gov

Disruption of Potassium-Dependent Cellular Processes

The intracellular accumulation of Tl⁺ and its competition with K⁺ lead to the disruption of numerous potassium-dependent cellular processes. These include the maintenance of membrane potential, crucial for nerve impulse transmission and cellular signaling nih.govencyclopedia.pubsrce.hrfrontiersin.orgwikipedia.org. Tl⁺'s interference with the Na⁺/K⁺-ATPase pump further exacerbates these disruptions by impairing the cell's ability to regulate ion gradients encyclopedia.pubsrce.hrfrontiersin.orgplos.org.

Beyond membrane transport, Tl⁺ also affects other K⁺-dependent functions. It can substitute for K⁺ in the stabilization of ribosomes, thereby interfering with protein synthesis encyclopedia.pubmdpi.com. Additionally, Tl⁺ has been implicated in disrupting physiological muscle contraction, a process heavily reliant on potassium ion fluxes encyclopedia.pubmdpi.com. These broad disruptions underscore Tl⁺'s capacity to mimic K⁺ and subvert vital cellular homeostasis.

Enzymatic Inhibition and Metabolic Interference by this compound

Thallium (I) ions exert significant toxic effects by interfering with the function of numerous enzymes, thereby disrupting critical metabolic pathways. This interference is largely attributed to Tl⁺'s high affinity for sulfhydryl (-SH) groups present in amino acid residues, particularly cysteine, within protein structures nih.govencyclopedia.pubnih.govsrce.hrwikipedia.orgmdpi.comciencialatina.orgepa.govresearchgate.net.

Interaction with Thiol Groups (-SH)

The binding of Tl⁺ to sulfhydryl groups can induce conformational changes in enzymes, leading to their inactivation and the disruption of metabolic processes encyclopedia.pubnih.govsrce.hrepa.govresearchgate.net. This interaction can also lead to the modification of glutathione (B108866) (GSH), a key cellular antioxidant, further contributing to oxidative stress nih.govciencialatina.org. Tl⁺'s affinity for sulfur ligands is a significant factor in its ability to bind to and inactivate proteins containing cysteine residues nih.govsrce.hrwikipedia.org.

Impact on Key Metabolic Enzymes

Tl⁺ has been shown to inhibit several crucial enzymes involved in cellular energy metabolism:

Pyruvate (B1213749) Kinase: Thallium (I) ions are known to inhibit pyruvate kinase, an enzyme critical for glycolysis, particularly in its Mg²⁺-regulated and K⁺-dependent forms encyclopedia.pubmdpi.commdpi.combohrium.comnih.gov. This inhibition disrupts the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in ATP production .

Succinate (B1194679) Dehydrogenase (SDH): Tl⁺ also inhibits succinate dehydrogenase (also known as Complex II of the electron transport chain), an enzyme central to both the citric acid cycle and mitochondrial respiration encyclopedia.pubcolab.wsdntb.gov.uaelifesciences.org. Inhibition of SDH impairs the flow of electrons through the electron transport chain, thereby reducing ATP synthesis encyclopedia.pubnih.govfrontiersin.orgnih.govresearchgate.net.

Other Enzymes: Tl⁺ can also inhibit enzymes such as ATPase and aldehyde dehydrogenase, further contributing to metabolic dysregulation encyclopedia.pubplos.org.

Mitochondrial Dysfunction Induced by this compound

Mitochondria are recognized as a primary cellular target for Tl⁺ toxicity frontiersin.orgmdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.net. The ion's detrimental effects on mitochondrial function are multifaceted, leading to impaired energy production and the initiation of cell death pathways.

Tl⁺ can increase the passive permeability of the inner mitochondrial membrane to protons (H⁺), potassium (K⁺), and sodium (Na⁺), contributing to mitochondrial swelling researchgate.netresearchgate.net. This disruption is accompanied by a collapse of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and function frontiersin.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net.

Furthermore, Tl⁺ significantly impairs the electron transport chain (ETC) by inhibiting key complexes, including Complex I, II (Succinate Dehydrogenase), and IV encyclopedia.pubnih.govfrontiersin.orgnih.govresearchgate.net. This inhibition disrupts oxidative phosphorylation, leading to a severe depletion of ATP, the cell's primary energy currency encyclopedia.pubnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net.

The generation of reactive oxygen species (ROS) and subsequent oxidative stress is another hallmark of Tl⁺-induced mitochondrial damage nih.govencyclopedia.pubnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. Tl⁺ can induce mitochondrial ROS production, leading to lipid peroxidation and damage to mitochondrial components frontiersin.orgnih.govmdpi.comresearchgate.net. This oxidative damage, coupled with the disruption of the electron transport chain and ATP depletion, can trigger the opening of the mitochondrial permeability transition pore (MPTP). The opening of the MPTP leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, thereby activating intrinsic apoptotic pathways and ultimately leading to cell death encyclopedia.pubfrontiersin.orgmdpi.comresearchgate.netresearchgate.net.

Table 2: Key Mitochondrial Effects of this compound

EffectDescriptionReferences
Mitochondrial Swelling Increased passive permeability of the inner mitochondrial membrane to ions, leading to water influx and swelling. researchgate.netresearchgate.net
Mitochondrial Membrane Potential (ΔΨm) Collapse Disruption of the electrochemical gradient across the inner mitochondrial membrane, indicating loss of functional integrity. frontiersin.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net
Electron Transport Chain (ETC) Inhibition Impairment of complexes I, II (Succinate Dehydrogenase), and IV, disrupting electron flow and ATP synthesis. encyclopedia.pubnih.govfrontiersin.orgnih.govresearchgate.net
ATP Depletion Uncoupling of oxidative phosphorylation due to ETC dysfunction, leading to a significant decrease in cellular ATP levels. encyclopedia.pubnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net
Reactive Oxygen Species (ROS) Generation Increased production of ROS, leading to oxidative stress, lipid peroxidation, and damage to cellular components. nih.govencyclopedia.pubnih.govfrontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net
Mitochondrial Permeability Transition Pore (MPTP) Opening Tl⁺-induced opening of the MPTP, leading to the release of cytochrome c and activation of apoptotic pathways. encyclopedia.pubfrontiersin.orgmdpi.comresearchgate.netresearchgate.net

Oxidative Stress Induction by this compound

This compound (Tl+) is a significant inducer of oxidative stress within biological systems, operating through multifaceted mechanisms that disrupt cellular antioxidant defense systems and compromise mitochondrial integrity. This disruption leads to an excessive production of reactive oxygen species (ROS), fundamentally altering the cellular redox balance and contributing to cellular damage frontiersin.orgmdpi.comnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov.

Mechanisms of ROS Generation and Antioxidant Defense Impairment

Mitochondrial Dysfunction and ROS Production

Mitochondria serve as a primary target for Tl+-induced oxidative stress, acting as both a source of ROS and a critical component of the cellular energy production machinery that Tl+ disrupts mdpi.comnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net. Tl+ can readily enter mitochondria, often by mimicking potassium ions and utilizing mitochondrial potassium channels mdpi.com. Once inside, it interferes with the electron transport chain (ETC) and uncouples oxidative phosphorylation, a process essential for ATP synthesis mdpi.comfrontiersin.org. This disruption in mitochondrial respiration leads to an aberrant increase in the production of mitochondrial ROS, particularly hydrogen peroxide (H2O2) mdpi.comnih.govfrontiersin.orgresearchgate.net. Tl+ also induces a collapse of the mitochondrial membrane potential (MMP), leading to mitochondrial swelling and the opening of the mitochondrial permeability transition pore (MPTP) mdpi.comfrontiersin.orgresearchgate.net. These events collectively result in a depletion of cellular ATP and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, thereby directly contributing to elevated intracellular ROS levels and cellular damage mdpi.comfrontiersin.orgresearchgate.net.

Lipid Peroxidation

The excessive generation of ROS induced by Tl+ leads to oxidative damage to various cellular components, including lipids. This damage is manifested as lipid peroxidation, a process that can be quantified by measuring markers such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS) dergipark.org.trmdpi.comnih.gov. Lipid peroxidation destabilizes cell membranes, compromising their structural integrity and functional capacity. This process is recognized as a significant risk factor for widespread tissue damage and subsequent organ dysfunction dergipark.org.trmdpi.comnih.gov.

Comparative Effects of Tl(I) and Tl(III)

Studies investigating the toxicological effects of thallium have often compared the distinct ionic states of Tl(I) and Tl(III), revealing that Tl(III) frequently exhibits greater potency in inducing oxidative stress. For example, in PC12 cells, both Tl(I) and Tl(III) were found to increase mitochondrial H2O2 levels, with Tl(III) demonstrating a more pronounced effect than Tl(I) nih.gov. Similarly, research involving GT1-7 neuronal cells indicated that Tl(III) induced stronger oxidative stress and higher ROS production compared to Tl(I) nih.govmdpi.com. These differential effects are likely attributable to variations in their cellular uptake mechanisms, intracellular distribution, or direct interactions with cellular targets mdpi.com.

Thallium SpeciesCell Type / ModelConcentrationIncubation TimeObserved Effect on ROS/H2O2Reference
Tl(I)PC12 cells50-100 µMNot specifiedIncreased mitochondrial H2O2 nih.gov
Tl(III)PC12 cells50-100 µMNot specifiedIncreased mitochondrial H2O2 (magnitude greater than Tl(I)) nih.gov
Tl(I)GT1-7 neuronal cellsNot specified16 hIncreased ROS (approx. 3.7-fold increase) nih.gov
Tl(III)GT1-7 neuronal cellsNot specified16 hIncreased ROS (approx. 3.9-fold increase) (stronger than Tl(I)) nih.gov

Mentioned Compounds:

this compound (Tl+)

Thallium (III) ion (Tl3+)

Potassium ion (K+)

Reduced glutathione (GSH)

Glutathione (GSH)

Superoxide dismutase (SOD)

Glutathione reductase (GR)

Glutathione peroxidase (GPx)

Hydrogen peroxide (H2O2)

Reactive oxygen species (ROS)

Malondialdehyde (MDA)

Thiobarbituric acid reactive substances (TBARS)

Glutathione S-transferase (GST)

Catalase (CAT)

Thallium (I) Nitrate (B79036) (TlNO3)

Thallium (I) sulfate (B86663) (Tl2SO4)

Thallium (I) oxide (Tl2O)

Thallium (III) oxide (Tl2O3)

Thallium (I) acetate (B1210297)

Thallium (III) acetate

Thallium (I) chloride

Thallium (III) chloride

Thallium (I) hydroxide (B78521)

Thallium (III) hydroxide

Adenosine triphosphate (ATP)

Cytochrome c

Future Research Directions and Emerging Areas for Thallium I Ion Studies

Advanced Modeling of Thallium (I) Ion Environmental Fate and Transport

Accurate prediction of how thallium(I) ions move and transform within environmental systems is crucial for effective risk assessment and management. Future research is directed towards developing sophisticated modeling techniques that capture the complex interplay of physical, chemical, and biological processes. This includes advanced simulations that can account for the redox transformations between Tl(I) and Tl(III), which significantly influence mobility and speciation diva-portal.org. Furthermore, research is focusing on incorporating rate-limited sorption processes and the influence of various environmental factors such as pH, organic matter content, and the presence of competing cations into fate and transport models itrcweb.org. The use of stable thallium isotopes is also gaining traction as an efficient tracer for fingerprinting thallium pathways and quantifying contributions from different sources, providing valuable data for model calibration and validation researchgate.net. Understanding thallium's fractionation mechanisms across different geochemical processes and industrial activities will be key to building comprehensive predictive models for its long-term behavior in diverse environmental compartments researchgate.net. Addressing the need for further research in environmental fate and transport is paramount for developing effective remediation strategies epri.com.

Development of Novel Materials for this compound Sensing and Remediation

The development of highly selective and efficient materials for both detecting and removing thallium(I) ions from contaminated environments remains a significant area of research.

Remediation Materials

A range of novel adsorbents and materials are being investigated for thallium(I) remediation. Metal oxides, such as manganese dioxide (MnO2), iron oxyhydroxides (FeOOH), and their composites (e.g., Fe-Mn binary oxides), have demonstrated high removal efficiencies (>95%) through mechanisms including adsorption, electrostatic attraction, and oxidation-induced precipitation nih.govmdpi.com. Advanced materials like functionalized graphene oxide (FGO) with aza-crown ether show promise for high adsorption capacity, leveraging both physical and chemical adsorption mechanisms rsc.org. Other promising adsorbents include modified biochars, Prussian Blue derivatives, and nanocellulose-based materials, which offer cost-effectiveness, regenerability, and high adsorption capacities pluto.immdpi.com. For instance, nitro-oxidized nanocellulose (NOCNF) has shown exceptional Tl(I) removal capacity, primarily through electrostatic attraction with carboxylate groups mdpi.com. Research is also exploring the potential of composite materials and synergistic effects to enhance performance and applicability in real-world scenarios pluto.imresearchgate.net.

Table 1: Promising Materials for Thallium (I) Remediation

Material TypeKey Components/ModificationPrimary Mechanism(s) of RemovalReported Efficiency/Capacity (Example)
Metal OxidesMnO2, FeOOH, Fe-Mn binary oxides, Al2O3, TiO2Adsorption, electrostatic attraction, surface complexation, oxidation-induced precipitation>95% removal efficiency for MnO2-based materials nih.govmdpi.com
Functionalized Graphene Oxide (FGO)Graphene oxide functionalized with aza-crown etherPhysical and chemical adsorption, complexation112.21 mg/g capacity rsc.org
Chitosan/Fly Ash Composite (FACS)Chitosan and fly ashAdsorption (electrostatic attraction, complexation)High removal efficiency, reusable neptjournal.com
Nanocellulose-based AdsorbentsNitro-oxidized nanocellulose (NOCNF)Electrostatic attraction, mineralizationQm = 1898 mg/g (Langmuir model) mdpi.com
Modified Biochars/Prussian Blue DerivativesVarious modifications, Prussian Blue analoguesAdsorption, ion exchange, complexationPromising for selective removal pluto.im
Macrocyclic CompoundsVarious macrocyclic structuresComplexation, selective adsorptionPotential for high selectivity and process efficiency researchgate.net

Sensing Materials

For detection, advancements are being made in developing sensitive and selective sensors. Nanocomposites, such as those combining manganese oxides, magnetic sepiolite, and carbon nanotubes on glassy carbon electrodes, are being engineered for highly sensitive thallium ion detection nih.govresearchgate.netresearchgate.net. Optical chemical sensors (optodes) employing specific ionophores have also shown promise for colorimetric detection with broad dynamic ranges and rapid response times researchgate.net. Furthermore, research is exploring supramolecular gels for visual ion sensing applications, aiming to reduce reliance on complex spectroscopic instrumentation dst.gov.in. Macrocyclic compounds are also being investigated for their ability to enrich and accurately determine trace Tl(I) researchgate.net.

Q & A

Q. What are the standard analytical methods for detecting Thallium (I) ions in environmental samples, and how do they address matrix interferences?

Thallium (I) ions (Tl⁺) are commonly detected using inductively coupled plasma mass spectrometry (ICP-MS) or atomic emission spectroscopy (AES) due to their high sensitivity. For environmental matrices (e.g., water, soil), EPA methods recommend sample pre-treatment with nitric acid digestion to dissolve Tl-bearing minerals, followed by chelation with agents like ammonium pyrrolidine dithiocarbamate (APDC) to reduce interference from competing ions (e.g., K⁺, Na⁺) . Matrix-matched calibration standards are critical to account for signal suppression or enhancement in complex samples .

Q. How can researchers safely handle and store Thallium (I) compounds in laboratory settings?

Tl(I) salts (e.g., TlCl, Tl₂SO₄) require strict safety protocols due to acute toxicity. Handling should occur in fume hoods with local exhaust ventilation, and personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent dermal/ocular exposure . Storage containers must be glass (not plastic) and labeled with hazard warnings. Solutions should be kept in cool (<25°C), ventilated areas away from oxidizers (e.g., HNO₃) to prevent unintended redox reactions .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of Thallium (I) ions in solid-state materials?

X-ray photoelectron spectroscopy (XPS) is preferred for probing Tl⁺ oxidation states in crystalline compounds, with characteristic binding energies at ~143.5 eV (Tl 4f₇/₂) and ~138.5 eV (Tl 4f₅/₂) . For dynamic studies, Raman spectroscopy can identify Tl–O or Tl–S vibrational modes in coordination complexes, though signal intensity may require surface-enhanced techniques for low-concentration samples .

Advanced Research Questions

Q. How do pH and ionic strength influence the speciation and bioavailability of Thallium (I) in aquatic systems?

Tl⁺ remains predominantly monovalent in aqueous environments across pH 4–9 due to its low hydrolysis constant (pKₐ ~13.7). However, ionic strength >0.1 M (e.g., saline waters) promotes Tl⁺ complexation with chloride (TlCl₀) or sulfate (TlSO₄⁻), altering bioavailability. Competitive adsorption experiments with goethite (α-FeOOH) show Tl⁺ sorption decreases by 40% in high-Ca²⁺ solutions, highlighting cation competition in natural systems .

Q. What experimental strategies resolve contradictions in reported redox potentials for Thallium (I) oxidation to Tl(III)?

Discrepancies in Tl⁺ → Tl³⁺ oxidation potentials (reported from +0.77 V to +1.26 V vs. SHE) arise from ligand-specific effects. Controlled studies using cyclic voltammetry in non-complexing media (e.g., HClO₄) reveal a baseline E° of +1.23 V, while complexation with EDTA or citrate lowers E° by 0.3–0.5 V due to Tl³⁺ stabilization . Researchers must standardize electrolyte composition and exclude dissolved O₂ to minimize side reactions .

Q. How can isotope dilution mass spectrometry (IDMS) improve accuracy in quantifying Tl(I) uptake in biological tissues?

IDMS with ²⁰³Tl-enriched spikes corrects for matrix effects and instrument drift in Tl⁺ quantification. Tissue samples (e.g., liver, kidney) require microwave-assisted digestion with HNO₃/H₂O₂, followed by chromatographic separation (e.g., AG50W-X8 resin) to isolate Tl⁺ from organic interferents. Recovery rates >95% are achievable with optimized spike-to-sample ratios (1:10) .

Methodological Considerations

Q. What are the critical factors in designing Tl(I)-selective electrodes for real-time environmental monitoring?

Tl⁺-selective electrodes (ISEs) using ionophores like monensin exhibit Nernstian response (slope ~58 mV/decade) but require shielding from light and pH control (pH 4–7) to prevent ligand degradation. Calibration in TlNO₃ solutions with constant ionic strength (0.1 M KNO₃) minimizes junction potential errors. Field validation against ICP-MS is recommended to confirm selectivity over Na⁺ and K⁺ .

Q. How should researchers validate computational models predicting Tl(I) adsorption on mineral surfaces?

Density functional theory (DFT) models for Tl⁺ adsorption on MnO₂ or clay minerals must be validated with batch sorption experiments. Key parameters include surface site density (e.g., determined via potentiometric titration) and adsorption edge data across pH 3–10. Discrepancies >10% between modeled and experimental Kd values suggest inadequate accounting for ternary complexes or surface heterogeneity .

Data Interpretation and Reproducibility

Q. Why do Tl(I) toxicity thresholds vary across aquatic species, and how can this be addressed in risk assessments?

Acute toxicity (LC₅₀) ranges from 0.5 mg/L (Daphnia magna) to 50 mg/L (algae) due to differences in Tl⁺ uptake pathways. Standardized test protocols (e.g., OECD 202) mandate controlled pH (7.0 ± 0.2) and dissolved organic carbon (<2 mg/L) to reduce variability. Chronic exposure models should integrate bioaccumulation factors (BAFs) derived from ⁰³⁴Tl tracer studies .

Q. What statistical approaches are recommended for reconciling conflicting data on Tl(I) diffusion coefficients in geological media?

Meta-analysis of diffusion coefficients (Dₑ) from through-diffusion experiments requires normalization to porosity (ε) and tortuosity (τ) using the Archie’s law relationship (Dₑ = D₀ × ε^m, where m = 2–3). Outliers in clayey vs. sandy matrices can be resolved via multivariate regression accounting for cation exchange capacity (CEC) and Tl⁺ hydration energy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.